(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the prop-2-ynoxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with propargyl bromide under basic conditions.
Introduction of the chloro and methoxy groups: Chlorination and methoxylation reactions are carried out using appropriate reagents such as thionyl chloride and dimethyl sulfate.
Coupling with the fluorophenyl group: This step may involve a cross-coupling reaction, such as a Suzuki or Heck reaction, to introduce the fluorophenyl moiety.
Formation of the enenitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.
Biology
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3-chloro-4-methoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
- (E)-3-(3-chloro-5-methoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile
- (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile
Uniqueness
The uniqueness of (E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile lies in its combination of functional groups, which can impart specific chemical and biological properties. The presence of the prop-2-ynoxy group, in particular, may confer unique reactivity and interactions compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)-2-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c1-3-8-24-19-17(20)10-13(11-18(19)23-2)9-15(12-22)14-4-6-16(21)7-5-14/h1,4-7,9-11H,8H2,2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWINPSMMDXOPD-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)F)Cl)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)F)Cl)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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